molecular formula C9H11NO3 B14710488 Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate CAS No. 13602-95-4

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate

Cat. No.: B14710488
CAS No.: 13602-95-4
M. Wt: 181.19 g/mol
InChI Key: UZPGPZMUPDKODR-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate is an organic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a hydroxy group at the 3-position, a methyl group at the 2-position, and an ethyl ester group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-2-methylpyridine-4-carboxylate typically involves the esterification of 3-hydroxy-2-methylpyridine-4-carboxylic acid. This can be achieved through a reaction with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 3-oxo-2-methylpyridine-4-carboxylate.

    Reduction: Ethyl 3-hydroxy-2-methylpyridine-4-carbinol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2-methylpyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-methylpyridine-4-carboxylate: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.

    3-hydroxy-2-methylpyridine-4-carboxylic acid: The free acid form, which has different solubility and reactivity compared to the ester.

    5-formyl-3-hydroxy-2-methylpyridine-4-carboxylate:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

ethyl 3-hydroxy-2-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-10-6(2)8(7)11/h4-5,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPGPZMUPDKODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514032
Record name Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13602-95-4
Record name Ethyl 3-hydroxy-2-methyl-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13602-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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